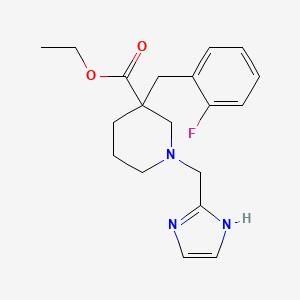

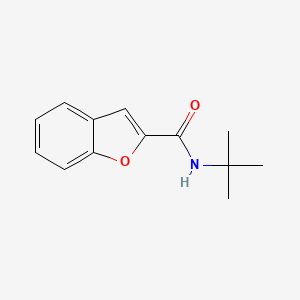

![molecular formula C20H21N3O B5626455 N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5626455.png)

N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide involves various chemical strategies aimed at modifying the core structure to enhance biological activity or to study structure-activity relationships. For example, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives highlights the versatility of the quinoline core in generating potentially pharmacologically active molecules (Guillon et al., 1998).

Molecular Structure Analysis

The molecular structure of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the conformations and interactions of these molecules, which are crucial for their interaction with biological targets. For instance, the crystallographic and molecular mechanics calculations on related anti-tumor drugs offer implications for models of DNA-binding, revealing the importance of molecular flexibility and interaction patterns for therapeutic efficacy (Hudson et al., 1987).

Chemical Reactions and Properties

The chemical reactivity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives towards DNA has been a focus of study, given their potential as DNA-interacting agents for therapeutic purposes. Research has shown that modifications on the quinoline core can significantly impact DNA binding and intercalation, which are critical for the antitumor activity of these compounds (Atwell et al., 1989).

Physical Properties Analysis

The physical properties of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives, such as solubility, melting point, and stability, are essential for their formulation and therapeutic application. Spectral analysis and quantum chemical studies have been conducted to understand these properties better, aiding in the development of more effective and stable drug candidates (Fatma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and other pharmacological targets, define the therapeutic potential and specificity of N-[2-(dimethylamino)ethyl]-2-phenyl-4-quinolinecarboxamide derivatives. Studies on their cytotoxic activity against various cancer cell lines provide insights into their mechanism of action and potential as antitumor agents (Deady et al., 2003).

Mécanisme D'action

The mechanism of action of similar compounds has been studied in the context of their interactions with biological systems. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been found to interact with DNA through the minor groove . They also exhibit cytotoxic activities against selected tumor cell lines .

Safety and Hazards

The safety and hazards associated with similar compounds have been documented in safety data sheets. For instance, 2-(dimethylamino)ethyl methacrylate, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Orientations Futures

The future directions for the study and application of similar compounds are vast. For instance, N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been proposed for use as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential applications in the field of materials science and engineering .

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-23(2)13-12-21-20(24)17-14-19(15-8-4-3-5-9-15)22-18-11-7-6-10-16(17)18/h3-11,14H,12-13H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPRIQDIYLUDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-1,2,3-triazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5626393.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5626403.png)

![1-{2-[4-(2,4-difluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5626422.png)

![1-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5626438.png)

![3-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5626443.png)

![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5626448.png)

![3-chloro-4-[(4-fluorophenyl)amino]-1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5626476.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5626483.png)